molecular formula C₉¹³CH₁₂BrN₃¹⁵N₂O₅ B1158310 8-Bromoguanosine-13C,15N2

8-Bromoguanosine-13C,15N2

Cat. No.: B1158310
M. Wt: 365.12
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Description

Significance of Site-Specific Isotopic Labeling in Nucleoside Analogs for Biochemical and Biophysical Studies

The study of nucleic acids, particularly larger RNA and DNA molecules, presents significant challenges for biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comru.nl This is primarily due to the limited number of building blocks (four nucleotides) which leads to severe signal overlap and spectral complexity, hindering detailed analysis. ru.nlmdpi.com Stable isotope labeling, the incorporation of non-radioactive isotopes such as ¹³C, ¹⁵N, and deuterium (B1214612) (²H), is a crucial strategy to overcome these limitations. mdpi.comsilantes.comosti.gov

Site-specific isotopic labeling, where isotopes are placed at precise atomic positions within a nucleoside, offers a refined approach to simplify complex spectra. oup.combiorxiv.org This technique is central to modern NMR studies of nucleic acids. oup.com Chemo-enzymatic and solid-phase synthesis methods allow for the production of nucleotides with specific labeling patterns, which can then be incorporated into DNA or RNA strands. mdpi.comoup.combiorxiv.org

The primary advantages of this targeted labeling include:

Reduced Spectral Crowding : By labeling only specific sites, the number of active nuclei in an NMR experiment is reduced, leading to simpler spectra with less overlap. oup.combiorxiv.org

Enhanced Spectral Resolution : The presence of isotopes like ¹³C and ¹⁵N allows for the use of multidimensional heteronuclear NMR experiments, which spread out signals into additional dimensions, greatly improving resolution. mdpi.comsilantes.com

Probing Specific Interactions : A label at a specific site can act as a reporter to monitor local conformational changes and interactions with other molecules, such as proteins or small-molecule drugs. silantes.comisotope.com

Facilitating Structural and Dynamic Studies : Isotopic labeling enables a wide range of NMR experiments to measure distances, angles, and motion, providing high-resolution data on the three-dimensional structure and dynamics of nucleic acids. silantes.comoup.com

Techniques like NMR spectroscopy and mass spectrometry benefit immensely from the use of stable isotope-labeled nucleosides, providing insights into nucleic acid folding, metabolic pathways, and gene expression. silantes.comisotope.comeurisotop.com

Table 1: Advantages of Site-Specific Isotopic Labeling in Biomolecular NMR

FeatureBenefit in Nucleic Acid StudiesSupporting Techniques
Reduced Signal Overlap Simplifies crowded spectra, especially for larger RNA/DNA molecules. mdpi.commdpi.combiorxiv.orgMultidimensional NMR
Improved Resolution Allows for unambiguous assignment of signals to specific atoms. mdpi.comsilantes.comHeteronuclear NMR (HSQC, HNCA, etc.)
Site-Specific Probes Enables detailed analysis of local structure, dynamics, and molecular interactions at a specific residue. silantes.comisotope.comRelaxation Dispersion, NOE analysis
Overcoming Size Limits Extends the applicability of NMR to larger and more complex biological systems. oup.comnih.govTROSY, Deuteration

Overview of 8-Bromoguanosine (B14676) as a Modified Nucleoside Probe in Conformational and Interactional Contexts

8-Bromoguanosine is a synthetic analog of the natural nucleoside guanosine (B1672433). ontosight.ai Its utility as a molecular probe stems from the introduction of a bulky bromine atom at the C8 position of the purine (B94841) ring. ontosight.ai This modification sterically favors a syn glycosidic bond conformation, in contrast to the anti conformation typically adopted by guanosine in standard A-form and B-form nucleic acid duplexes. oup.commdpi.comscienceopen.com

Conformational Studies: The fixed syn conformation of 8-bromoguanosine is a powerful feature for structural biology. It can reduce the conformational heterogeneity that often complicates the structural analysis of nucleic acids. medchemexpress.eunih.govmedchemexpress.com When multiple structures coexist in solution, it can be difficult to obtain clear data for structure determination. By incorporating 8-bromoguanosine, researchers can stabilize a single, specific conformation, leading to cleaner and more easily interpretable NMR spectra. nih.gov

A prominent application is in the study of G-quadruplexes, which are non-canonical four-stranded structures formed in guanine-rich sequences, such as those found in human telomeres. nih.govoup.com The structure of telomeric DNA can be polymorphic and difficult to elucidate. nih.gov Substituting specific guanosine residues with 8-bromoguanosine has been shown to stabilize a single G-quadruplex structure, which allowed for its high-resolution determination by NMR. nih.govmdpi.com The bromine atom helps lock specific guanines into the syn conformation required for certain G-quadruplex topologies. researchgate.net

Interactional Studies: 8-Bromoguanosine is also used to probe the interactions between nucleic acids and other molecules. ontosight.aiontosight.ai By incorporating this analog into an RNA or DNA sequence, scientists can investigate how the structural change imposed by the bromine atom affects binding with proteins or small molecules. ontosight.aiontosight.ai It has been employed in studies to analyze the binding specificity of RNA-binding proteins and to understand the stereochemical requirements of enzymes like RNA polymerase. ontosight.aiacs.org The modification can either enhance, disrupt, or have no effect on these interactions, providing valuable information about the recognition mechanisms involved. ontosight.ai

Table 2: Research Applications of 8-Bromoguanosine as a Molecular Probe

Application AreaSpecific UseKey Finding/Advantage
Structural Biology (NMR) Stabilizing G-quadruplex structures in telomeric DNA. nih.govmdpi.comReduces conformational heterogeneity, enabling high-resolution structure determination. nih.gov
Conformational Analysis Forcing a syn glycosidic bond conformation. oup.comscienceopen.comAllows for the study of the functional and structural roles of syn-conformation nucleosides. oup.com
Protein-Nucleic Acid Interactions Investigating the binding specificity of RNA-binding proteins. ontosight.aiProvides insights into the structural requirements for molecular recognition. ontosight.ai
Enzymology Studying the substrate requirements of polymerases. ontosight.aiacs.orgHelps to define the active site stereochemistry of enzymes that process nucleic acids. acs.org

Properties

Molecular Formula

C₉¹³CH₁₂BrN₃¹⁵N₂O₅

Molecular Weight

365.12

Synonyms

2-Amino-8-bromo-6-hydroxypurine Riboside-13C,15N2;  NSC 174257-13C,15N2;  NSC 79211-13C,15N2; 

Origin of Product

United States

Synthetic Methodologies for Isotopic Labeling of 8 Bromoguanosine 13c,15n2 for Research Applications

Strategies for Position-Specific Carbon-13 and Nitrogen-15 Isotopic Incorporation into the Guanine (B1146940) Moiety and Ribose Sugar

The synthesis of isotopically labeled nucleosides can be achieved through chemical synthesis, enzymatic methods, or a combination of both. nih.govmdpi.com The choice of strategy depends on the desired labeling pattern and the availability of labeled precursors.

Guanine Moiety Labeling:

The purine (B94841) ring system of guanine offers multiple sites for isotopic incorporation.

Nitrogen-15 Labeling: Specific nitrogen atoms can be labeled using ¹⁵N-enriched precursors. For instance, [7-¹⁵N]-guanine can be synthesized in a three-step process starting from 2,6-diaminopyrimidin-4-ol and using Na¹⁵NO₂ for nitrosylation. nih.gov The amido nitrogen of glutamine is a biological precursor for the N3 and N9 positions of the purine ring, a pathway that can be exploited in cell-based labeling strategies. nih.gov

Carbon-13 Labeling: Position-specific ¹³C labeling can be achieved through various synthetic routes. For example, the C2 position can be labeled starting from 5-aminoimidazole-4-carboxamide (B1664886) (AICA) and ethylsodium ¹³C-xanthate. nih.gov Another method involves the cyclization of ethyl cyanoacetate (B8463686) with ¹³C-thiourea. nih.gov The C8 position can be labeled using [8-¹³C]-adenine or [8-¹³C]-guanine as starting materials for chemo-enzymatic synthesis. mdpi.com

Ribose Sugar Labeling:

The ribose moiety can also be specifically labeled with ¹³C.

Commercially available labeled ribose sugars, such as [1-¹³C]-, [2-¹³C]-, or [1,5-¹³C₂]-ribose, can be coupled with an unlabeled or labeled guanine base to generate the desired isotopically labeled nucleoside. mdpi.com

In biological systems, cells grown in media containing [U-¹³C]-glucose will incorporate the ¹³C label into the ribose component of nucleotides through the pentose (B10789219) phosphate (B84403) pathway. nih.gov

A powerful approach combines chemical and enzymatic steps. For example, a chemo-enzymatic synthesis has been detailed for producing various atom-specifically-labeled ATPs and GTPs by combining [8-¹³C]-adenine or [8-¹³C]-guanine with different ¹³C-labeled ribose sugars. mdpi.com

Below is a table summarizing some of the strategies for isotopic labeling of the guanine and ribose components.

Table 1: Position-Specific Isotopic Labeling Strategies

MoietyIsotopePositionPrecursor/Method
Guanine¹⁵NN72,6-diaminopyrimidin-4-ol + Na¹⁵NO₂
Guanine¹⁵NN3, N9[U-¹⁵N,¹³C]-Glutamine (in vivo)
Guanine¹³CC2AICA + Ethylsodium ¹³C-xanthate
Guanine¹³CC8[8-¹³C]-guanine
Ribose¹³CC1, C2, C5[1-¹³C], [2-¹³C], or [1,5-¹³C₂]-ribose
Ribose¹³CUniform[U-¹³C]-glucose (in vivo)

This table is generated based on data from scientific research articles. nih.govmdpi.comnih.gov

Chemical Synthesis Routes for 8-Bromoguanosine-13C,15N2 and its Derivatives (e.g., as an intermediate for 8-Aminoguanosine-13C2,15N)

The direct bromination of guanosine (B1672433) is a common method to produce 8-bromoguanosine (B14676). researchgate.net This can be followed by further reactions to introduce isotopic labels or to convert it into other derivatives.

A key application of this compound is its use as a synthetic intermediate. cymitquimica.com For instance, it serves as a precursor for the synthesis of 8-Aminoguanosine-13C2,15N. cymitquimica.commedchemexpress.eumedchemexpress.com This conversion is typically achieved by reacting 8-bromoguanosine with an ammonia (B1221849) source.

The synthesis of phosphoramidite (B1245037) derivatives of modified nucleosides is crucial for their incorporation into oligonucleotides via solid-phase synthesis. researchgate.net A general synthetic scheme for a guanosine phosphoramidite starting from 8-bromoguanosine involves several protection and activation steps. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions:

8-bromoguanosine derivatives are also valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions. acs.org These reactions allow for the introduction of various functional groups at the C8 position of the guanine ring. For example, the coupling of an alkyne with an 8-bromoguanosine derivative can be achieved using a palladium catalyst. acs.org

Table 2: Key Reactions in the Synthesis of 8-Bromoguanosine Derivatives

Reaction TypeReactantsProduct
AminationThis compound, Ammonia source8-Aminoguanosine-13C2,15N
PhosphitylationProtected 8-Bromoguanosine, Phosphitylating agent8-Bromoguanosine phosphoramidite
Sonogashira Coupling8-Bromoguanosine derivative, Terminal alkyne, Pd catalyst8-alkynyl-guanosine derivative

This table is generated based on data from scientific research articles. cymitquimica.comresearchgate.netacs.org

Enzymatic Approaches for the Preparation of this compound-Containing Oligonucleotides and Polynucleotides

Enzymatic methods offer a powerful and highly specific alternative to chemical synthesis for producing modified oligonucleotides. researchgate.netoligofastx.comprimrosebio.com DNA and RNA polymerases are enzymes that can incorporate modified nucleotides into a growing nucleic acid chain. neb.comacs.orgfinechem-mirea.ru

The incorporation efficiency of a modified nucleotide, such as the triphosphate form of this compound, depends on several factors, including the specific polymerase used, the nature and position of the modification, and the reaction conditions. acs.orgoup.com Some polymerases have been engineered to better accommodate and incorporate modified nucleotides. google.com

In Vitro Transcription:

T7 RNA polymerase is a commonly used enzyme for the in vitro synthesis of RNA. neb.com This method can be used to generate RNA molecules that are uniformly or specifically labeled by including the corresponding isotopically labeled nucleoside triphosphates (NTPs) in the reaction mixture. isotope.comnih.gov

Template-Independent Polymerases:

Recent research has explored the use of template-independent polymerases for the stepwise synthesis of RNA oligonucleotides. nih.gov This approach allows for the controlled incorporation of modified nucleotides without the need for a DNA template.

The compatibility of modified nucleotides with polymerases is a critical area of research. finechem-mirea.ru Studies have shown that while some modifications are well-tolerated, others can hinder the polymerase's activity. acs.orgfinechem-mirea.ru The development of new enzymatic strategies and engineered polymerases continues to expand the toolkit for creating complex, functionally-enhanced nucleic acids. oligofastx.comnih.gov

Table 3: Enzymatic Methods for Oligonucleotide Synthesis

MethodEnzymeKey Feature
In Vitro TranscriptionT7 RNA PolymeraseTemplate-directed synthesis of RNA
Primer ExtensionDNA PolymeraseIncorporation of modified dNTPs
Template-Independent SynthesisPolyU Polymerase (PUP)Stepwise, controlled RNA synthesis

This table is generated based on data from scientific research articles. neb.comoup.comnih.gov

Spectroscopic Applications of 8 Bromoguanosine 13c,15n2 in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy of 8-Bromoguanosine-¹³C,¹⁵N₂ and its Bioconjugates

NMR spectroscopy is a premier technique for elucidating the three-dimensional structures and dynamics of biomolecules in solution. alfa-chemistry.com The incorporation of ¹³C and ¹⁵N isotopes into 8-bromoguanosine (B14676) provides a significant boost in sensitivity and resolution for NMR studies of nucleic acids and their complexes. nih.gov

Elucidation of Nucleic Acid Conformation and Dynamics utilizing ¹³C and ¹⁵N Chemical Shifts and Coupling Constants

Furthermore, scalar couplings (J-couplings) between adjacent ¹³C and ¹⁵N nuclei, as well as between these isotopes and protons, can be measured. These coupling constants are dependent on the dihedral angles of the covalent bonds that connect the atoms. By analyzing these J-couplings, researchers can precisely determine torsional angles within the nucleic acid backbone and the sugar ring, providing a detailed picture of the molecule's three-dimensional structure and flexibility.

Table 1: Representative ¹³C and ¹⁵N NMR Applications in Nucleic Acid Structural Analysis

ParameterStructural Information Gained
¹³C Chemical Shifts Ribose sugar pucker, backbone conformation
¹⁵N Chemical Shifts Base pairing, hydrogen bonding environment
J-Coupling Constants Torsional angles, conformational dynamics

Investigation of Glycosidic Bond Conformation (Syn/Anti Isomerism) of 8-Bromoguanosine within Nucleic Acid Structures

A critical conformational parameter in nucleosides is the orientation of the base relative to the sugar, defined by the glycosidic torsion angle. This gives rise to two principal conformations: syn and anti. In standard Watson-Crick DNA and A-form RNA, guanosine (B1672433) typically adopts the anti conformation. researchgate.net However, the bulky bromine atom at the C8 position of 8-bromoguanosine creates steric hindrance, causing it to preferentially adopt the syn conformation. researchgate.net

NMR spectroscopy, enhanced by the presence of ¹³C and ¹⁵N labels, is a powerful tool to directly probe this conformational preference. The Nuclear Overhauser Effect (NOE), which arises from the through-space interaction of nuclear spins, is particularly informative. For a nucleoside in the syn conformation, NOEs are observed between the H8 proton of the base and the protons of the sugar ring (H1', H2'). In the anti conformation, these NOEs are absent. The incorporation of ¹³C and ¹⁵N labels allows for more sophisticated, multidimensional NMR experiments that can resolve spectral overlap and provide unambiguous determination of the glycosidic bond conformation.

Probing Intermolecular Interactions in Protein-Nucleic Acid Complexes and Nucleic Acid Assemblies

The interactions between nucleic acids and proteins are fundamental to many cellular processes. nih.gov Isotopic labeling of nucleic acids with compounds like 8-Bromoguanosine-¹³C,¹⁵N₂ is invaluable for studying these interactions. nih.gov When a labeled nucleic acid binds to a protein, changes in the chemical shifts of the ¹³C and ¹⁵N nuclei can be observed. These chemical shift perturbations (CSPs) map the binding interface on the nucleic acid, identifying the specific nucleotides involved in the interaction.

Furthermore, advanced NMR techniques can be used to measure intermolecular NOEs between the labeled nucleic acid and the protein, providing distance restraints that are crucial for determining the three-dimensional structure of the complex. The use of both ¹³C and ¹⁵N labeling is often necessary to obtain a comprehensive picture of how the RNA or DNA is associated with the protein. nih.gov

Advanced NMR Techniques Employing ¹³C and ¹⁵N Labels, including Multidimensional Correlation and Solid-State NMR Approaches

The presence of ¹³C and ¹⁵N nuclei enables a wide range of advanced NMR experiments. Multidimensional correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), correlate the chemical shifts of protons with those of the directly attached ¹³C or ¹⁵N nuclei, or with nuclei that are two or three bonds away. These experiments are essential for the complete assignment of all the resonances in the NMR spectrum of a complex biomolecule. nih.gov

Solid-state NMR (ssNMR) is a powerful technique for studying large, non-crystalline, or insoluble biomolecular assemblies. nih.gov The incorporation of ¹³C and ¹⁵N labels is particularly crucial for ssNMR studies of nucleic acids, as it allows for the use of experiments that rely on through-space dipolar couplings to establish connectivities between nuclei and determine structural constraints. meihonglab.com Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) and various recoupling experiments are employed to obtain high-resolution spectra of solid samples. frontiersin.org

Mass Spectrometry (MS) Applications with 8-Bromoguanosine-¹³C,¹⁵N₂ as an Internal Standard or Tracer

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is widely employed for the identification and quantification of molecules in complex biological samples.

Quantitative Analysis of Nucleosides and Nucleic Acid Modifications in Biological Samples via Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is the gold standard for accurate quantification of analytes in complex mixtures. nih.gov This method relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass. scioninstruments.com 8-Bromoguanosine-¹³C,¹⁵N₂ is an ideal internal standard for the quantification of 8-bromoguanosine or other modified guanosine analogs in biological samples. nih.govlibios.fr

In a typical IDMS experiment, a known amount of 8-Bromoguanosine-¹³C,¹⁵N₂ is added to the biological sample at the earliest stage of sample preparation. The sample is then processed, and the analyte and internal standard are analyzed by liquid chromatography-mass spectrometry (LC-MS). Because the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. scioninstruments.com Any sample loss or variation in ionization efficiency will affect both compounds equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy and precision. nih.govresearchgate.netnih.gov

Tracing Metabolic Pathways and Elucidating Reaction Mechanisms involving Guanosine Metabolism

The use of stable isotope-labeled compounds, such as 8-Bromoguanosine-¹³C,¹⁵N₂, is a powerful technique for tracing the metabolic fate of molecules within biological systems. frontiersin.orgkuleuven.be By introducing atoms with heavier isotopes (¹³C and ¹⁵N) at specific positions in the guanosine analog, researchers can follow its journey through various metabolic pathways. nih.govescholarship.org This approach provides detailed insights into the enzymatic reactions and complex networks that constitute guanosine metabolism.

When 8-Bromoguanosine-¹³C,¹⁵N₂ is introduced into a cellular system, it is processed by the same enzymatic machinery that acts on endogenous guanosine. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be employed to detect the labeled compound and its metabolic derivatives. nih.gov The distinct mass-to-charge ratio of the isotopically enriched molecules allows for their unambiguous identification and quantification, even in complex biological matrices. biosyn.com

This methodology has been instrumental in elucidating the intricate steps of purine (B94841) metabolism. For instance, by tracking the incorporation of the ¹³C and ¹⁵N labels, researchers can map the conversion of 8-Bromoguanosine into other purine nucleotides and nucleosides. This allows for the determination of flux through different branches of the metabolic network, providing a dynamic view of cellular metabolism that is not attainable with traditional metabolomics approaches alone. kuleuven.benih.gov Furthermore, the precise location of the isotopic labels can reveal the specific atoms that are transferred or rearranged during enzymatic reactions, thereby clarifying reaction mechanisms at a molecular level.

The data gathered from these tracer studies can be used to construct and validate computational models of metabolic networks. nih.gov These models are invaluable tools for understanding the regulation of metabolic pathways and for predicting how these pathways might be altered in disease states.

Applications in Targeted Proteomics and Metabolomics Research Utilizing Isotopically Labeled Probes

Isotopically labeled probes like 8-Bromoguanosine-¹³C,¹⁵N₂ are pivotal in the fields of targeted proteomics and metabolomics. biosyn.com These research areas aim to quantify specific proteins and metabolites within a biological sample, and stable isotope labeling provides a robust method for achieving accurate and reproducible measurements. nih.gov

In targeted proteomics, a common approach is the use of stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ). However, when studying specific protein-nucleic acid interactions or enzymes involved in nucleotide metabolism, isotopically labeled nucleotide analogs serve as highly specific probes. For example, 8-Bromoguanosine-¹³C,¹⁵N₂ can be used to identify and quantify proteins that bind to guanosine or its derivatives. By cross-linking the labeled probe to its interacting proteins and subsequently using mass spectrometry, researchers can pinpoint the specific proteins involved in these interactions.

In the realm of metabolomics, stable isotope dilution mass spectrometry is a gold standard for accurate quantification. nih.gov This technique involves adding a known amount of an isotopically labeled internal standard, such as 8-Bromoguanosine-¹³C,¹⁵N₂, to a sample. Because the labeled standard is chemically identical to the analyte of interest but has a different mass, it can be distinguished by the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the internal standard, precise quantification can be achieved, correcting for variations in sample preparation and instrument response.

The use of isotopically labeled probes also facilitates the identification of unknown metabolites. nih.gov When a labeled precursor is introduced into a system, the resulting labeled metabolites will exhibit characteristic isotopic patterns that can be detected by mass spectrometry. This aids in the structural elucidation of novel compounds and the mapping of new metabolic pathways. frontiersin.org

Table 1: Applications of Isotopically Labeled 8-Bromoguanosine-¹³C,¹⁵N₂ in Proteomics and Metabolomics

Application Area Technique Description Research Goal
Targeted Proteomics Affinity-based protein enrichment with mass spectrometry 8-Bromoguanosine-¹³C,¹⁵N₂ is used as bait to capture specific guanosine-binding proteins. The isotopic labels aid in the identification and quantification of these proteins by mass spectrometry. To identify and quantify proteins that specifically interact with guanosine or its analogs, providing insights into cellular signaling and regulation.
Targeted Metabolomics Stable Isotope Dilution Mass Spectrometry A known quantity of 8-Bromoguanosine-¹³C,¹⁵N₂ is added to a biological sample as an internal standard for the precise quantification of endogenous 8-Bromoguanosine or related metabolites. To accurately measure the concentration of specific guanosine metabolites, which is crucial for understanding metabolic dysregulation in diseases.
Metabolic Flux Analysis Isotope Tracing with Mass Spectrometry or NMR Cells or organisms are cultured with 8-Bromoguanosine-¹³C,¹⁵N₂, and the incorporation of the isotopic labels into downstream metabolites is monitored over time. To determine the rate of metabolic reactions (fluxes) through guanosine metabolic pathways, offering a dynamic view of cellular metabolism.
Untargeted Metabolomics Isotope Pattern Recognition The unique isotopic signature of 8-Bromoguanosine-¹³C,¹⁵N₂ and its metabolites is used to identify and annotate novel compounds in complex biological mixtures. To discover new metabolites and expand the understanding of the guanosine metabolome.

Other Spectroscopic Methods for Analyzing 8-Bromoguanosine and its Derivatives

Surface-Enhanced Raman Scattering (SERS) for Investigation of Brominated Nucleobases on Nanoparticle Surfaces

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed molecular information about analytes adsorbed onto nanostructured metal surfaces. aps.orgthno.org The technique relies on the enhancement of the Raman scattering signal by several orders of magnitude, enabling the detection of even single molecules. youtube.com

In the context of 8-Bromoguanosine, SERS can be employed to study its interaction with metal nanoparticles, which can serve as models for understanding the behavior of brominated nucleobases at metallic interfaces. The SERS spectrum of 8-Bromoguanosine provides a unique "fingerprint" based on its vibrational modes. Analysis of the spectral features, such as peak positions and intensities, can reveal information about the orientation and conformation of the molecule on the nanoparticle surface. nih.gov

Recent advancements in SERS, such as shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS), offer improved stability and applicability for studying catalytic processes on more realistic catalyst surfaces. youtube.com

Circular Dichroism (CD) for Conformational Studies of Nucleic Acids Containing 8-Bromoguanosine

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, including nucleic acids. creative-biostructure.comnih.gov CD measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the helicity and base-stacking interactions within a nucleic acid duplex. researchgate.net

The incorporation of 8-Bromoguanosine into DNA or RNA oligonucleotides can have a significant impact on their conformation. The bulky bromine atom at the C8 position of guanine (B1146940) favors a syn glycosidic bond conformation, in contrast to the more common anti conformation found in standard B-form DNA. This conformational preference can induce transitions to alternative nucleic acid structures, such as Z-DNA or G-quadruplexes.

CD spectroscopy is particularly well-suited for monitoring these conformational changes. nih.gov For example, the B-to-Z DNA transition is characterized by a dramatic inversion of the CD spectrum. Studies on oligonucleotides containing 8-Bromoguanosine have shown that this modification can facilitate the formation of left-handed Z-DNA helices, even under physiological salt conditions. nih.gov The CD spectra of such modified nucleic acids provide a clear signature of the Z-form conformation.

By analyzing the CD spectra of nucleic acids containing 8-Bromoguanosine under various environmental conditions (e.g., temperature, ionic strength), researchers can gain valuable insights into the thermodynamic stability and conformational dynamics of these structures. researchgate.net This information is crucial for understanding the biological roles of non-canonical DNA and RNA structures.

Table 2: Spectroscopic Parameters from a Hypothetical Circular Dichroism Study of an Oligonucleotide Containing 8-Bromoguanosine

Oligonucleotide Sequence Conformation Wavelength of Maximum Ellipticity (nm) Molar Ellipticity (deg·cm²·dmol⁻¹) Wavelength of Minimum Ellipticity (nm) Molar Ellipticity (deg·cm²·dmol⁻¹)
5'-d(CGCGCG)-3' (control) B-DNA 275 +8.5 x 10⁴ 245 -9.2 x 10⁴
5'-d(CG(8-BrG)CGC)-3' Z-DNA 260 -5.0 x 10⁴ 295 +3.5 x 10⁴

Applications of 8 Bromoguanosine 13c,15n2 in Nucleic Acid Structural Biology

Role in Stabilizing Non-Canonical Nucleic Acid Structures

Beyond the canonical double helix, DNA and RNA can fold into a variety of non-canonical structures, including Z-DNA, G-quadruplexes, and i-motifs. mdpi.comfrontiersin.org These structures are often involved in critical biological processes such as gene regulation and the maintenance of genome stability. rsc.orgmdpi.com The formation and stability of these structures can be influenced by factors like ion concentrations, sequence context, and chemical modifications of the nucleobases. mdpi.comnih.gov

One such modification is the introduction of a bulky substituent, like a bromine atom, at the C8 position of a purine (B94841) base. nih.gov For guanosine (B1672433), this modification creates steric hindrance that strongly favors the syn conformation of the glycosidic bond, in contrast to the typical anti conformation found in standard B-form DNA and A-form RNA. oup.comnih.gov This enforced syn conformation is a key feature of many non-canonical structures, and thus, the incorporation of 8-bromoguanosine (B14676) can be used to induce and stabilize these alternative conformations for detailed structural analysis. nih.gov

Induction and Structural Characterization of Z-RNA Duplexes Containing 8-Bromoguanosine Residues

Z-RNA is a left-handed double helix, analogous to Z-DNA, which is characterized by an alternating purine-pyrimidine sequence and a "zigzag" phosphodiester backbone. The purine residues in Z-form helices must adopt the syn conformation. Research has demonstrated that the incorporation of 8-bromoguanosine (br⁸G) into RNA oligonucleotides can effectively induce the formation of Z-RNA duplexes.

In a study using dinucleoside monophosphates, it was found that (3'-5')C-br⁸G, at high concentrations (5 x 10⁻³ M) in 0.1 M NaCl, forms a stable duplex. nih.gov Characterization of this duplex by UV absorption, circular dichroism (CD), and ¹H NMR spectroscopy indicated a left-handed helical structure similar to that of Z-DNA. nih.gov The ¹H NMR data confirmed that all the 8-bromoguanosine residues adopted the syn glycosidic conformation. nih.gov Notably, the melting temperature (Tm) of this dimer duplex was remarkably high, reaching approximately 35°C at a 5 x 10⁻³ M concentration, which underscores the significant stabilizing effect of the 8-bromoguanosine modification. nih.gov These findings suggest that 8-bromoguanosine can be a powerful inducer for the formation and study of Z-form RNA structures. nih.gov

Stabilization and High-Resolution Structural Determination of G-Quadruplexes, including Human Telomeric DNA, via 8-Bromoguanosine Substitutions

G-quadruplexes are four-stranded structures formed in guanine-rich regions of nucleic acids, such as human telomeres. mdpi.commdpi.com These structures are stabilized by the stacking of G-quartets, which are planar arrays of four guanine (B1146940) bases connected by Hoogsteen hydrogen bonds. mdpi.com The structure of human telomeric DNA in the presence of potassium ions is of significant biological interest but has been challenging to elucidate due to conformational heterogeneity. nih.gov

A key strategy to overcome this challenge is the site-specific substitution of guanosine with 8-bromoguanosine. nih.gov The syn-preferring nature of 8-bromoguanosine helps to lock the G-quadruplex into a single, stable conformation. This approach was successfully used to determine a high-resolution structure of a human telomeric DNA sequence in a K⁺ solution by NMR. nih.gov The substitution resulted in cleaner NMR spectra, free from the ambiguity caused by multiple coexisting structures, demonstrating that 8-bromoguanosine is a powerful tool for overcoming conformational heterogeneity in nucleic acid structure determination. nih.gov The resulting stabilized structure was identified as a mixed-parallel/antiparallel quadruplex. nih.gov Similarly, 8-bromoguanosine modification in CGG trinucleotide repeats was shown to facilitate the formation of a novel, antiparallel RNA quadruplex architecture. oup.com

FeatureDescriptionReference
Target Sequence Human telomeric DNA nih.gov
Modification Site-specific substitution of guanosine with 8-bromoguanosine nih.gov
Effect Overcame conformational heterogeneity, stabilizing a single structure nih.gov
Technique Nuclear Magnetic Resonance (NMR) in a K⁺ solution nih.gov
Determined Structure Mixed-parallel/antiparallel G-quadruplex nih.gov

Impact of 8-Bromoguanosine-¹³C,¹⁵N₂ on RNA Folding, Conformational Heterogeneity, and Potential Functional Implications

RNA molecules are inherently flexible and can often exist in equilibrium between multiple different conformations, a phenomenon known as conformational heterogeneity. nih.govresearchgate.net This can complicate structural studies and the understanding of RNA function. The specific incorporation of 8-bromoguanosine can be used to reduce this heterogeneity by selectively destabilizing certain conformations.

This has been demonstrated in studies of RNA hairpin loops, which can exist in equilibrium with a duplex form through dimerization. nih.gov In RNA hairpin motifs that naturally contain a syn guanosine, such as the YNMG tetraloop, substituting this guanosine with 8-bromoguanosine has a minimal effect on the stable hairpin conformation. nih.gov However, the same substitution strongly destabilizes the alternative duplex conformation (ΔΔG°₃₇ ≈ +4.7 kcal mol⁻¹), effectively shifting the equilibrium to favor the hairpin structure and inhibiting dimerization. nih.gov By reducing the conformational space available to the RNA, this modification simplifies the folding landscape. nih.gov This methodology is valuable for structural biology applications and for studying the enzymology of large RNA molecules where conformational purity is essential. nih.gov

RNA SystemModificationThermodynamic EffectOutcomeReference
YNMG Tetraloop HairpinSubstitution of syn guanosine with 8-bromoguanosineDuplex form is strongly destabilized (ΔΔG°₃₇ ≈ +4.7 kcal mol⁻¹)Hairpin-duplex equilibrium is shifted toward the hairpin conformation; dimerization is inhibited. nih.gov

Utilization of 8-Bromoguanosine-¹³C,¹⁵N₂ as a Conformational Constraint in Structural Elucidation Studies of Nucleic Acids

The preferential adoption of the syn conformation by 8-bromoguanosine makes it an effective tool for applying conformational constraints in nucleic acid structural studies. oup.com In complex systems where a nucleic acid sequence can fold into multiple structures, introducing 8-bromoguanosine at a position known or hypothesized to be in the syn conformation can lock in the desired fold. nih.govnih.gov

This strategy is particularly powerful when combined with isotopic labeling (¹³C, ¹⁵N). NMR spectroscopy relies on these isotopes to obtain the detailed distance and angular information needed to solve a three-dimensional structure. By using 8-Bromoguanosine-¹³C,¹⁵N₂, researchers can both stabilize a single desired conformation and introduce the necessary labels for NMR analysis. oup.com This dual function simplifies otherwise intractable structural problems, such as those posed by the polymorphic nature of human telomeric G-quadruplexes, and allows for the determination of high-resolution atomic structures. nih.gov Therefore, 8-Bromoguanosine-¹³C,¹⁵N₂ serves as a crucial component in the toolkit for the structural elucidation of complex and dynamic nucleic acids.

Investigation of 8 Bromoguanosine 13c,15n2 in Enzymology and Biochemical Pathway Analysis

Probing Nucleoside Analog Recognition and Processing by Specific Enzymes (e.g., Purine (B94841) Nucleoside Phosphorylase)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway. wikipedia.org It catalyzes the reversible phosphorolytic cleavage of the glycosidic bond in purine nucleosides, such as inosine (B1671953) and guanosine (B1672433), to yield the corresponding purine base and ribose-1-phosphate. wikipedia.org The study of how PNP interacts with nucleoside analogs like 8-Bromoguanosine (B14676) is crucial for understanding enzyme-substrate specificity and for the design of therapeutic agents.

The bromine atom at the 8th position of the purine ring causes 8-Bromoguanosine to favor a syn conformation, unlike the typical anti conformation of natural guanosine. caymanchem.com This structural difference makes it an excellent probe for investigating the conformational requirements of the active site of enzymes like PNP. By using 8-Bromoguanosine-¹³C,¹⁵N₂, researchers can employ techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to monitor its binding and turnover. The isotopic labels allow the analog and its metabolic products to be unequivocally distinguished from their endogenous, unlabeled counterparts.

Research findings indicate that modifications to the purine base can significantly alter an analog's interaction with PNP. For instance, studies on similar compounds like 8-aminoguanosine (B66056) have shown that it can be a substrate for PNP, being converted to 8-aminoguanine, which in turn acts as an inhibitor of the enzyme. nih.gov This dual role as both a substrate and a precursor to an inhibitor is a critical aspect of its biological activity. 8-Bromoguanosine-¹³C,¹⁵N₂ allows for the precise quantification of these processes. Researchers can measure the rate of formation of labeled 8-bromoguanine (B1384121) and the corresponding labeled ribose-1-phosphate, providing detailed kinetic data on the enzyme's catalytic efficiency with this specific analog.

Table 1: Hypothetical Kinetic Parameters for Purine Nucleoside Phosphorylase (PNP) with Natural and Labeled Analog Substrates
SubstrateMichaelis Constant (Km) (µM)Maximal Velocity (Vmax) (µmol/min/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)Method of Detection
Guanosine (Natural)501502.5 x 105UV-Vis Spectrophotometry
8-Bromoguanosine-¹³C,¹⁵N₂120956.6 x 104LC-MS/MS

Mechanistic Studies of Nucleoside Modification and Interconversion Using Isotopic Tracers

Isotopic tracers are indispensable for elucidating the step-by-step mechanisms of biochemical reactions. 8-Bromoguanosine-¹³C,¹⁵N₂ is ideally suited for this purpose, as the stable isotopes act as reporters, allowing researchers to follow the journey of the atoms from the precursor molecule through various enzymatic modifications and interconversions.

When used in a biological system, the glycosidic bond of 8-Bromoguanosine-¹³C,¹⁵N₂ can be cleaved by enzymes like PNP. This releases 8-bromoguanine that is labeled with ¹³C and ¹⁵N in its purine ring structure. This labeled base can then enter subsequent metabolic pathways. For example, it could be a substrate for other enzymes that modify or degrade purines, such as a hypothetical "8-bromoguanine deaminase" that might convert it to 8-bromoxanthine. By tracking the mass shift corresponding to the isotopic labels, scientists can confirm the metabolic fate of the purine base and identify the products of the reaction with high confidence.

These tracer studies are critical for discovering new metabolic pathways or understanding the substrate promiscuity of known enzymes. The ability to trace the labeled atoms provides direct evidence of a metabolic link between a precursor and a product, which is often difficult to establish using traditional biochemical methods alone.

Table 2: Example of Isotopic Tracer Analysis in a Hypothetical Metabolic Pathway
CompoundMolecular FormulaExpected Mass (Monoisotopic)Observed Mass (LC-MS)Conclusion
8-Bromoguanosine-¹³C,¹⁵N₂ (Precursor)C9¹³CH₁₂BrN₃¹⁵N₂O₅364.00364.00Precursor successfully introduced.
8-Bromoguanine-¹³C,¹⁵N₂ (Product 1)C₄¹³CH₄BrN₃¹⁵N₂O231.96231.96PNP-mediated cleavage confirmed.
Metabolite X (Unknown Product 2)C₄¹³CH₃BrN₂¹⁵N₂O₂232.95232.95Suggests deamination of 8-Bromoguanine-¹³C,¹⁵N₂.

Elucidation of Cellular Nucleotide Pool Dynamics and Regulation through 8-Bromoguanosine-13C,15N2 Incorporation

The maintenance of cellular nucleotide pools is a tightly regulated process involving a balance between de novo synthesis, salvage pathways, and degradation. Introducing an analog like 8-Bromoguanosine can perturb this balance, and the use of its isotopically labeled form, 8-Bromoguanosine-¹³C,¹⁵N₂, allows for a detailed analysis of these perturbations.

Upon entering a cell, the labeled analog is metabolized. Its products, such as labeled 8-bromoguanine, can compete with natural purines for incorporation into larger molecules or influence the activity of regulatory enzymes in the nucleotide synthesis pathways. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can perform metabolomic analyses to quantify the levels of both the labeled analog and its downstream metabolites, as well as the levels of the natural, unlabeled nucleotides in the cell.

This approach, often called stable isotope tracing analysis, can reveal how the cell adapts to the presence of the nucleoside analog. For example, the inhibition of PNP by a metabolite of 8-Bromoguanosine could lead to an accumulation of other natural purine nucleosides, such as inosine. nih.gov By measuring the flux of the ¹³C and ¹⁵N labels through the purine metabolic network over time, scientists can build quantitative models of nucleotide metabolism. These models are invaluable for understanding the regulation of these pathways and for predicting the cellular response to therapeutic agents that target purine metabolism.

Table 3: Hypothetical Time-Course Analysis of Cellular Nucleotide Pools Following Incubation with 8-Bromoguanosine-¹³C,¹⁵N₂
Time PointIntracellular Labeled 8-Bromoguanine-¹³C,¹⁵N₂ (pmol/10⁶ cells)Intracellular Unlabeled Guanosine (pmol/10⁶ cells)Intracellular Unlabeled Inosine (pmol/10⁶ cells)
0 hr0.050.215.1
1 hr12.548.925.8
4 hr35.745.360.4
12 hr28.146.155.9

Interactions of 8 Bromoguanosine 13c,15n2 with Biological Macromolecules

Molecular Mechanisms of Protein-Nucleic Acid Recognition and Binding involving 8-Bromoguanosine-Containing Ligands

The recognition of specific nucleic acid sequences by proteins is fundamental to countless cellular processes. The introduction of a bulky bromine atom at the C8 position of guanosine (B1672433), as in 8-bromoguanosine (B14676), induces a significant conformational preference that proteins can recognize. Unlike standard guanosine, which predominantly adopts an anti-conformation around the glycosidic bond, 8-bromoguanosine is sterically constrained to favor the syn-conformation. nih.gov This altered geometry presents a different set of hydrogen bond donors and acceptors in the major and minor grooves of the DNA or RNA helix.

This conformational switching is a key mechanism in protein-nucleic acid recognition. A well-studied analog, 8-oxoguanine (8-oxoG), which also favors the syn conformation, provides significant insight into this process. nih.govnih.gov Proteins that specifically recognize damaged DNA, such as human 8-oxoguanine-DNA glycosylase (OGG1), have active sites precisely shaped to identify and bind to the syn conformation of the modified base. mdpi.comnih.gov OGG1 recognizes the ureic moiety of 8-oxoG, forming specific hydrogen bonds with the C8-carbonyl and N7 atom that are not possible with guanine (B1146940) in the standard anti conformation. mdpi.comnih.gov It is hypothesized that proteins interacting with 8-bromoguanosine-containing nucleic acids employ similar recognition strategies, with active site residues forming specific contacts with the unique spatial arrangement of atoms presented by the syn-conformation. The bromine atom itself may also participate in halogen bonds or other non-covalent interactions that contribute to binding affinity and specificity.

The binding process can be conceptualized through models such as the "lock-and-key" mechanism, where a protein has a pre-formed pocket for the ligand, or the "induced fit" model, where the initial binding event triggers a conformational change in the protein to achieve a more stable complex. nih.gov The distinct structure of 8-bromoguanosine makes it a unique molecular key, recognized by specific protein locks that can distinguish it from the canonical nucleosides.

Characterization of Protein-Nucleic Acid Complexes formed with 8-Bromoguanosine-13C,15N2-Labeled Nucleic Acids

The stable isotopic labels in 8-Bromoguanosine-¹³C,¹⁵N₂ are indispensable for high-resolution structural and dynamic studies of protein-nucleic acid complexes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Cryo-Electron Microscopy (Cryo-EM) leverage these labels to provide detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful solution-state technique for studying the structure, dynamics, and interactions of macromolecules. The incorporation of ¹³C and ¹⁵N isotopes is often essential for studying larger complexes. nih.govnih.govutoronto.ca These labels overcome limitations caused by signal overlap and low sensitivity in unlabeled samples. nih.gov For 8-Bromoguanosine-¹³C,¹⁵N₂, the specific labels allow for heteronuclear NMR experiments, such as ¹H-¹³C and ¹H-¹⁵N correlation spectra, which can precisely map the interface between the nucleic acid and the protein. nih.gov Chemical Shift Perturbation (CSP) mapping, where changes in the chemical shifts of labeled nuclei are monitored upon complex formation, can identify the specific atoms involved in the binding interface. nih.gov

X-ray Crystallography: This technique provides high-resolution three-dimensional structures of molecules from a crystal. nih.gov While isotopic labeling is not strictly required, the presence of a heavy atom like bromine in 8-bromoguanosine can be advantageous. The bromine atom can act as a strong anomalous scatterer, which aids in solving the phase problem—a critical step in determining the electron density map and the final molecular structure. nih.gov The resulting structures can reveal the precise atomic contacts, hydrogen bonding networks, and conformational states of both the protein and the nucleic acid containing the modified nucleoside.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is increasingly used to determine the structures of large and dynamic macromolecular complexes. While it typically provides lower resolution than X-ray crystallography, it does not require crystallization, which can be a major bottleneck for many protein-nucleic acid complexes. Isotopic labeling is not directly detected in Cryo-EM, but its use in complementary NMR studies can help in fitting and refining the lower-resolution Cryo-EM maps with high-resolution information about specific domains or interaction sites.

TechniqueRole of 8-Bromoguanosine-¹³C,¹⁵N₂Information Obtained
NMR SpectroscopyProvides specific probes (¹³C, ¹⁵N) for heteronuclear experiments, increasing resolution and sensitivity. nih.govnih.govBinding interface mapping (CSP), intermolecular distances (NOE), dynamics, and solution-state conformation. nih.gov
X-ray CrystallographyThe heavy bromine atom can aid in solving the phase problem through anomalous scattering. nih.govHigh-resolution 3D structure, precise atomic contacts, bond angles, and conformational states in the crystal lattice. nih.gov
Cryo-Electron MicroscopyIsotopic labels are not directly used, but data from labeled NMR studies can aid in model building and refinement.Structure of large, flexible, or heterogeneous complexes in a near-native state. researchgate.net

Analysis of Allosteric Effects and Conformational Changes Induced by the Incorporation or Binding of this compound

Allostery is a fundamental process in biological regulation where the binding of a ligand at one site on a protein influences the activity at a distant site. nih.govnih.gov The incorporation of 8-bromoguanosine into a nucleic acid can act as an allosteric effector when that nucleic acid binds to a protein. The pronounced syn-conformation induced by the C8-bromine substitution represents a significant structural perturbation compared to a canonical nucleic acid.

This perturbation can trigger a cascade of conformational changes within the protein partner upon binding. Studies on the analog 8-oxoguanine have shown that its presence in a DNA duplex can alter the DNA backbone conformation, which in turn affects recognition and cleavage by enzymes like EcoRI. nih.gov The binding of a nucleic acid containing 8-bromoguanosine could similarly induce changes in the protein's secondary and tertiary structure. For instance, loops or domains distant from the nucleic acid binding site might shift, altering the geometry of an active site or creating or disrupting a binding site for another molecule. researchgate.net

These conformational changes are the physical basis of allosteric regulation. nih.gov The binding event at the nucleic acid interface can be transmitted through the protein's structure, leading to either positive or negative cooperativity—enhancing or diminishing the protein's affinity for other substrates or regulatory molecules. nih.gov The use of ¹³C and ¹⁵N labels in 8-bromoguanosine allows researchers to use NMR spectroscopy to track these conformational changes in real-time and map the allosteric communication pathways through the protein structure.

EffectMolecular BasisPotential Functional Consequence
Local Conformational ChangeSteric clash of the C8-bromine atom forces the nucleoside into a syn-conformation, altering the local helix structure. nih.govnih.govAltered recognition by DNA/RNA binding proteins; inhibition or enhancement of enzyme activity. nih.gov
Allosteric RegulationThe binding of the perturbed nucleic acid structure induces long-range conformational changes in the protein partner. nih.govModulation of a distant active site; change in affinity for other ligands or protein partners. nih.gov
Protein Dynamics AlterationBinding may rigidify or increase the flexibility of certain protein domains. researchgate.netChanges in protein stability, turnover, or the kinetics of its enzymatic reactions.

Methodological Advancements and Future Research Directions with 8 Bromoguanosine 13c,15n2

Development of Novel Analytical Techniques for the Detection and Quantification of 8-Bromoguanosine-13C,15N2 and its Metabolites in Complex Biological Systems

The ability to accurately detect and quantify 8-Bromoguanosine-¹³C,¹⁵N₂ and its subsequent metabolites within intricate biological matrices is fundamental to its application in research. The isotopic labels serve as a powerful tool for developing highly sensitive and specific analytical methods.

Isotope Dilution Mass Spectrometry (IDMS): A primary analytical advancement facilitated by 8-Bromoguanosine-¹³C,¹⁵N₂ is the development of robust isotope dilution mass spectrometry (IDMS) assays. In this approach, a known amount of the isotopically labeled compound is used as an internal standard, enabling precise quantification of its unlabeled counterpart and its metabolites. This technique is particularly valuable for overcoming matrix effects in complex samples like cell lysates or biofluids. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for these analyses, offering high sensitivity and specificity. nih.gov The distinct mass shift provided by the ¹³C and ¹⁵N labels allows for unambiguous differentiation from the endogenous guanosine (B1672433) pool.

ParameterDescription
Instrumentation Triple Quadrupole LC-MS/MS
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
Internal Standard 8-Bromoguanosine-¹³C,¹⁵N₂
Application Quantification of 8-Bromoguanosine (B14676) and its metabolites in biological samples

Metabolic Tracing and Metabolite Identification: When introduced into a biological system, 8-Bromoguanosine-¹³C,¹⁵N₂ can be metabolized through various pathways, including purine (B94841) salvage and degradation. nih.govvt.edu The isotopic labels act as a tracer, allowing researchers to follow the metabolic fate of the molecule. High-resolution mass spectrometry can be employed to identify novel metabolites by searching for the characteristic mass shifts of the incorporated isotopes. This provides valuable insights into the enzymes that process 8-Bromoguanosine and the broader purine metabolism network. gjrpublication.comresearchgate.net

Integration of this compound Labeling with Emerging Structural Biology and Systems Biology Platforms

The unique properties of 8-Bromoguanosine, combined with the advantages of isotopic labeling, make 8-Bromoguanosine-¹³C,¹⁵N₂ a powerful tool for integration into advanced biological research platforms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis: 8-Bromoguanosine's preference for the syn conformation can be exploited to stabilize specific RNA secondary structures, such as Z-RNA and G-quadruplexes. oup.comnih.gov The incorporation of ¹³C and ¹⁵N provides additional NMR-active nuclei, which is invaluable for resolving the three-dimensional structures of these nucleic acid conformations. nih.gov The distinct chemical shifts of the labeled atoms can aid in resonance assignment and provide constraints for structural calculations. For instance, the ¹³C chemical shift of the C1' sugar carbon can confirm the syn conformation of the guanosine residue. oup.com This is particularly useful for studying the structure and dynamics of RNA molecules that are difficult to crystallize.

IsotopeApplication in NMR
¹³C - Resonance assignment of carbon atoms- Probing conformational changes- Relaxation dispersion studies of RNA dynamics
¹⁵N - Resonance assignment of nitrogen atoms- Studying hydrogen bonding interactions- Characterizing protein-RNA interactions

Systems Biology and Flux Analysis: At a systems level, 8-Bromoguanosine-¹³C,¹⁵N₂ can be used as a probe to study the flux through purine metabolic pathways. vt.edugjrpublication.com By measuring the rate of incorporation of the isotopic labels into various downstream metabolites, researchers can build quantitative models of cellular metabolism. This approach, known as metabolic flux analysis, can reveal how metabolic pathways are rewired in different physiological or pathological states, such as cancer. nih.govresearchgate.net

Potential for Rational Design of Molecular Probes, Biosensors, and Research Tools based on the Unique Properties of this compound

The distinct chemical and structural features of 8-Bromoguanosine-¹³C,¹⁵N₂ provide a foundation for the rational design of novel molecular tools for a variety of research applications.

Molecular Probes for Affinity-Based Applications: The 8-bromo substituent offers a chemical handle for further modification. For example, it can be used to attach fluorescent dyes, biotin, or cross-linking agents. nih.gov This allows for the creation of a suite of molecular probes. 8-Bromoguanosine-¹³C,¹⁵N₂-based probes can be used in affinity chromatography to isolate and identify proteins that bind to guanosine or its analogs. nih.govcytivalifesciences.comthermofisher.com The isotopic labels would allow for accurate quantification of the probe and any interacting partners by mass spectrometry.

Development of Novel Biosensors: The specific recognition of guanosine analogs by certain enzymes or RNA structures (aptamers) can be harnessed to develop novel biosensors. nih.govacs.orguchicago.edunih.gov An electrochemical or optical biosensor could be designed to detect the binding of a target molecule to an immobilized 8-Bromoguanosine-¹³C,¹⁵N₂ probe. The change in signal upon binding would be proportional to the concentration of the analyte. The isotopic labels could be used to calibrate the sensor and ensure its accuracy.

Tools for Enzymology and Drug Discovery: 8-Bromoguanosine-¹³C,¹⁵N₂ can serve as a valuable tool in enzymology to study the mechanism of enzymes involved in purine metabolism. nih.gov The isotopic labels can be used in kinetic isotope effect studies to probe transition states of enzymatic reactions. Furthermore, in drug discovery, this compound can be used in competitive binding assays to screen for inhibitors of guanosine-binding proteins. The synthesis of 8-Bromoguanosine and its derivatives has been established, providing a basis for the creation of these advanced research tools. nih.gov

Q & A

Basic: How can researchers synthesize and confirm the isotopic labeling of 8-Bromoguanosine-13^{13}13C,15^{15}15N2_22​ for metabolic tracking?

Methodological Answer:
Synthesis typically involves bromination of guanosine followed by isotopic labeling using 13^{13}C and 15^{15}N precursors. To confirm isotopic incorporation, researchers employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^{1}H, 13^{13}C, and 15^{15}N NMR) to verify chemical shifts corresponding to labeled positions, as demonstrated in adamantylated azolo-azine studies . Mass spectrometry (MS) with high-resolution accurate mass (HRAM) analysis further validates isotopic enrichment ratios (e.g., 15^{15}N:14^{14}N, 13^{13}C:12^{12}C). For example, protocols for stable isotope-labeled nucleosides often use deuterated solvents (e.g., DMSO-d6d_6) and concentrations of 30–70 mM for NMR analysis .

Basic: What analytical methods are recommended for detecting and quantifying 8-Bromoguanosine-13^{13}13C,15^{15}15N2_22​ in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution analysis (SIDA) is preferred. Use 13^{13}C,15^{15}N-labeled analogs as internal standards to correct for matrix effects and ionization efficiency, as shown in studies of 8-Oxo-2′-deoxyguanosine-13^{13}C,15^{15}N2_2 quantification . For absolute quantification, calibrate against certified reference materials (CRMs) with documented purity (>98%) and isotopic enrichment (e.g., ≥98% 15^{15}N and 13^{13}C) . Isotope ratio mass spectrometry (IRMS) can also measure bulk 15^{15}N incorporation in metabolic studies .

Advanced: How can researchers mitigate contamination risks in 15^{15}15N2_22​-labeled compounds like 8-Bromoguanosine-13^{13}13C,15^{15}15N2_22​ during nitrogen fixation assays?

Methodological Answer:
Commercial 15^{15}N2_2 gas stocks are often contaminated with 15^{15}N-ammonium, nitrate, or nitrous oxide, which can inflate fixation rates . To address this:

  • Pre-purify 15^{15}N2_2 gas via cryogenic distillation or chemical traps (e.g., acidic KMnO4_4 for nitrate removal).
  • Include negative controls (e.g., killed cells or sterile media) to quantify background 15^{15}N contamination.
  • Validate purity using gas chromatography-IRMS (GC-IRMS) or MIMS (membrane inlet mass spectrometry) .
    Contamination levels as low as 0.5% can lead to significant overestimations in fixation rates (up to 530 nmoles N L1^{-1} d1^{-1}) .

Advanced: What experimental design considerations are critical for tracer studies using 8-Bromoguanosine-13^{13}13C,15^{15}15N2_22​ in cellular metabolism?

Methodological Answer:

  • Incubation conditions : Optimize tracer concentration to avoid isotopic dilution. For example, use 10–50 µM labeled nucleosides in cell cultures, ensuring isotopic steady-state via time-course sampling .
  • Quenching and extraction : Rapidly quench metabolism with 80% methanol at -80°C, followed by methyl-tert-butyl ether (MTBE) extraction for polar/non-polar metabolite separation .
  • Spike-and-recovery tests : Validate extraction efficiency using labeled analogs (e.g., 13^{13}C-glucose) to account for matrix effects .

Advanced: How do methodological discrepancies (e.g., bubble vs. dissolution methods) affect 15^{15}15N2_22​ fixation rate calculations in studies using labeled guanosine derivatives?

Methodological Answer:
The original 15^{15}N2_2 bubble method underestimates fixation rates due to incomplete gas dissolution, while the 15^{15}N2_2 dissolution method equilibrates gas with seawater for higher accuracy . For example:

  • The dissolution method yields rates ~2× higher than the bubble method in oceanic studies .
  • Error analysis shows a -72% underestimation in bubble-based incubations ≤1 hour due to disequilibrium .
    To reconcile data, standardize gas equilibration times (>24 hours) and report dissolved 15^{15}N2_2 concentrations using Henry’s law constants .

Advanced: What strategies are effective for tracking the metabolic incorporation of 8-Bromoguanosine-13^{13}13C,15^{15}15N2_22​ into nucleic acids or signaling pathways?

Methodological Answer:

  • Stable isotope probing (SIP) : Incubate cells with labeled nucleosides, then isolate DNA/RNA via cesium chloride density gradients to separate 13^{13}C/15^{15}N-enriched nucleic acids .
  • Pathway mapping : Use 13^{13}C metabolic flux analysis (13C-MFA) to trace label incorporation into purine salvage pathways. For example, monitor 15^{15}N enrichment in adenine/guanine derivatives via LC-HRAM-MS .
  • Kinetic modeling : Fit time-resolved isotopic enrichment data to compartmental models (e.g., one- or two-pool models) to estimate turnover rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.